molecular formula C8H8ClN3 B1488132 6-chloro-2-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine CAS No. 1696238-72-8

6-chloro-2-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine

Cat. No. B1488132
CAS RN: 1696238-72-8
M. Wt: 181.62 g/mol
InChI Key: ORPOPGQEDCCIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to CPYPA often involves N-alkylation processes . For instance, the synthesis of propargylamines, a class of compounds with many pharmaceutical and biological properties, can be achieved through N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to CPYPA can be complex. For instance, visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer has been reported . The starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Pyrimidine derivatives have been synthesized for fungicidal properties, indicating potential agricultural applications. The synthesis process involves reactions of dichloro-methylthiopyrimidine with amines, leading to derivatives with bioactive potential (Tumkevicius, Urbonas, & Vainilavicius, 2000).

Biological Activity

  • Compounds with pyrimidine frameworks, such as those synthesized from chloro- and methoxy-pyrimidines, displayed moderate to weak fungicidal and insecticidal activities. This suggests their utility in developing new pesticides or agrochemicals (Chen & Shi, 2008).

Antimicrobial Applications

Corrosion Inhibition

Material Science

  • Pyrimidine derivatives have been synthesized and characterized, with some showing potential as materials in electronic devices due to their electronic properties, such as stable betainic pyrimidinaminides (Schmidt, 2002).

Safety and Hazards

While specific safety and hazard information for CPYPA is not available, similar compounds have associated hazard statements such as H315-H319-H335, indicating that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on CPYPA and similar compounds are vast. Given their wide range of biological activities, these compounds have immense potential for the development of new drugs . Furthermore, the development of greener and more efficient synthesis methods for these compounds is also a promising area of research .

properties

IUPAC Name

6-chloro-2-methyl-N-prop-2-ynylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-3-4-10-8-5-7(9)11-6(2)12-8/h1,5H,4H2,2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPOPGQEDCCIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-2-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-2-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-2-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-2-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-chloro-2-methyl-N-(prop-2-yn-1-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.